Product packaging for 2-Ethoxy-5-methylpyridin-4-amine(Cat. No.:)

2-Ethoxy-5-methylpyridin-4-amine

Cat. No.: B13638449
M. Wt: 152.19 g/mol
InChI Key: SLJIZZOGBLMYSF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aminopyridine Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding, have cemented its status as a cornerstone in the design of therapeutic agents. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, natural products like certain vitamins and alkaloids, and essential coenzymes. nih.govnih.gov The nitrogen atom within the pyridine ring not only imparts basicity but also influences the molecule's solubility and metabolic stability, critical parameters in drug development.

Aminopyridines, which are pyridine rings bearing one or more amino groups, represent a particularly important subclass. nih.gov The amino group serves as a versatile functional handle, enabling a wide array of chemical transformations and providing a key interaction point with biological targets such as enzymes and receptors. nih.gov This dual functionality makes the aminopyridine scaffold a frequent choice for constructing libraries of compounds in the quest for new bioactive molecules. Their established presence in pharmaceuticals highlights their capacity to form the basis of potent and selective drugs for a variety of disease states. nih.gov

Overview of Functionalized Pyridines in Synthetic Methodologies and Chemical Biology

The strategic placement of various functional groups onto the pyridine core is a fundamental aspect of modern synthetic chemistry. Functionalization allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Methodologies for direct and selective C-H functionalization of pyridines are a significant focus of contemporary research, aiming to provide efficient and sustainable routes to novel derivatives. The introduction of substituents like alkyl, alkoxy, and amino groups can dramatically alter a compound's pharmacological profile.

In chemical biology, functionalized pyridines are indispensable tools. They are used to create molecular probes to investigate biological pathways, as ligands for transition metal catalysts, and as building blocks for complex natural product synthesis. For instance, substituted aminopyridines have been explored as inhibitors of various enzymes, including inducible nitric oxide synthase (iNOS), where the substitution pattern is critical for potency and selectivity. nih.gov The ability to systematically modify the pyridine scaffold allows researchers to conduct detailed structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery programs. nih.gov

Positioning of 2-Ethoxy-5-methylpyridin-4-amine within Current Chemical Research Frontiers

The 2-alkoxy-4-aminopyridine framework is a key feature in molecules designed as inhibitors for various protein kinases and other enzymes. The ethoxy group at the 2-position can influence the molecule's conformation and solubility, potentially enhancing its ability to fit into the binding pocket of a biological target. The methyl group at the 5-position can provide additional steric bulk and lipophilicity, which can be optimized to improve binding affinity and pharmacokinetic properties.

Given the established importance of substituted aminopyridines, this compound stands as a valuable chemical intermediate and a scaffold for further elaboration. It represents a starting point for the synthesis of more complex molecules aimed at a range of biological targets. For example, the 4-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents, enabling the exploration of chemical space around this privileged core. The compound's structure is analogous to scaffolds investigated for conditions involving targets like iNOS and tubulin, suggesting its potential as a building block in the development of new anti-inflammatory or anticancer agents. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name This compound
CAS Number 1545905-35-8
Canonical SMILES CCOC1=NC=C(C(=C1)N)C
Data sourced from PubChem CID 83265376 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13638449 2-Ethoxy-5-methylpyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-4-7(9)6(2)5-10-8/h4-5H,3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJIZZOGBLMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 2 Ethoxy 5 Methylpyridin 4 Amine

Retrosynthetic Analysis of the 2-Ethoxy-5-methylpyridin-4-amine Scaffold

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections focus on the carbon-heteroatom bonds, specifically the C-N bond of the amine and the C-O bond of the ethoxy group, as well as the fundamental pyridine (B92270) ring structure itself.

Primary Disconnections:

C4-N Bond (Amination): A functional group interconversion (FGI) suggests that the 4-amino group can be derived from the reduction of a nitro group. This leads back to 2-ethoxy-5-methyl-4-nitropyridine as a key intermediate. The synthesis of an amino group via the reduction of a nitro precursor is a common and reliable strategy in aromatic chemistry.

C2-O Bond (Ethoxylation): The ethoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. Disconnecting this bond points to a precursor with a suitable leaving group at the 2-position, such as chlorine. This identifies 2-chloro-5-methyl-4-nitropyridine as a plausible precursor. The presence of the electron-withdrawing nitro group at the 4-position activates the ring, making the 2-position susceptible to nucleophilic attack by an ethoxide ion. stackexchange.comresearchgate.net

Pyridine Ring Formation: A more fundamental disconnection breaks apart the heterocyclic ring. This approach considers constructing the substituted pyridine core from acyclic precursors through a cyclocondensation reaction. This route would involve combining smaller building blocks that contain the necessary carbon and nitrogen atoms to form the 2,4,5-substituted pyridine skeleton.

This analysis highlights two major synthetic strategies:

Functionalization of a Pre-formed Pyridine Ring: Starting with a substituted pyridine and introducing the desired functional groups in a stepwise manner (e.g., nitration, substitution, reduction).

Pyridine Ring Construction: Building the substituted pyridine ring from acyclic components via a cyclocondensation reaction.

Classical and Contemporary Approaches to Substituted Pyridine Synthesis

The synthesis of substituted pyridines is a well-established field, utilizing a variety of powerful reactions to construct and functionalize the pyridine ring.

Cyclocondensation Reactions for Pyridine Ring Formation

Cyclocondensation reactions represent one of the most fundamental strategies for assembling the pyridine ring from simpler, acyclic precursors. acsgcipr.org These methods typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. youtube.combaranlab.org

Key Cyclocondensation Methodologies:

Synthesis NamePrecursorsDescription
Hantzsch Pyridine Synthesis An aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate.This multicomponent reaction first produces a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. pharmaguideline.com Modifications allow for the synthesis of asymmetric pyridines. baranlab.org
Guareschi-Thorpe Synthesis A keto-ester and cyanoacetamide.This reaction yields a 2-pyridone derivative, which can be further modified. It provides a route to highly functionalized pyridines. pharmaguideline.com
Chichibabin Pyridine Synthesis Aldehydes and ketones with ammonia.Often performed in the gas phase at high temperatures over a catalyst, this method is used industrially for producing simple pyridines and picolines. acsgcipr.org
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.This method is versatile for producing 2,4,6-trisubstituted pyridines from readily available starting materials. pharmaguideline.com

While powerful, a drawback of some cyclocondensation reactions is the potential for the formation of regioisomeric mixtures and the introduction of unwanted substituents that may need to be removed in subsequent steps. youtube.com

Amination and Alkoxylation Strategies for Pyridine Functionalization

Functionalizing an existing pyridine ring is a common and direct approach. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. pharmaguideline.com

Amination Strategies: Direct amination of pyridines can be achieved through several methods. The most famous is the Chichibabin reaction , which involves the treatment of pyridine with sodium amide to introduce an amino group at the 2-position, with the elimination of a hydride ion. youtube.com

A more versatile method for introducing an amino group is through the nucleophilic aromatic substitution (SNAr) of a halopyridine. thieme-connect.com Halogens at the 2- and 4-positions are excellent leaving groups and can be readily displaced by amines, often under heated conditions or with catalysis. youtube.comlookchem.com This approach is particularly effective for electron-deficient halopyridines. thieme-connect.com Another modern approach involves the conversion of pyridines to pyridine N-oxides, which can then be activated and reacted with an amine source to yield 2-aminopyridines with high selectivity. nih.gov

Alkoxylation Strategies: Similar to amination, alkoxylation is typically achieved via an SNAr reaction. A halopyridine, usually a chloropyridine, is treated with an alkoxide, such as sodium ethoxide, to displace the halide and form the corresponding alkoxypyridine. The reactivity of the halopyridine is greatly enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.net

Specific Synthetic Pathways to this compound

The synthesis of this compound is practically achieved by the functionalization of a pre-existing pyridine ring, following the logic of the retrosynthetic analysis. A plausible and efficient route starts from a substituted chloropyridine. A closely related synthesis for 2-hydroxy-4-amino-5-methylpyridine provides a template for this pathway, which involves nitration, nucleophilic substitution, and reduction. google.com

Catalytic Reduction Approaches for Precursors of this compound

A key step in the synthesis is the conversion of a nitro group at the 4-position to the target 4-amino group. The precursor for this step is 2-ethoxy-5-methyl-4-nitropyridine . The reduction of the aromatic nitro group is a well-understood transformation that can be accomplished using various catalytic systems.

Common Reduction Methods for Nitroaromatics:

Reagent/CatalystConditionsDescription
H₂ gas, Palladium on Carbon (Pd/C) Methanol (B129727) or Ethanol solvent, room temperature and pressure.This is a clean and highly efficient method for nitro group reduction, producing water as the only byproduct. It is widely used in both lab-scale and industrial processes.
Tin(II) Chloride (SnCl₂) Concentrated HCl, or Ethanol/Ethyl Acetate.A classical method that is effective for reducing nitro groups, even in the presence of other reducible functional groups.
Iron powder (Fe) Acetic acid or HCl in an aqueous solvent.An inexpensive and effective reducing agent, often used in the Béchamp reduction. It is a robust method for large-scale synthesis.
Sodium Borohydride (NaBH₄) with a catalyst Aqueous medium with catalysts like CuFe₂O₄ or Ag nanoparticles.This method allows for the reduction of nitroanilines and related compounds under mild conditions. rsc.orgnih.gov

The catalytic hydrogenation using H₂/Pd/C is often preferred due to its high yield, mild conditions, and simple workup procedure. This step efficiently converts the 2-ethoxy-5-methyl-4-nitropyridine intermediate to the final product, this compound.

Nucleophilic Substitution Reactions in the Synthesis of Ethoxypyridines

The introduction of the 2-ethoxy group is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A suitable starting material for this pathway is 2-chloro-4-nitro-5-methylpyridine , which can be synthesized from 2-chloro-5-methylpyridine (B98176) N-oxide. google.com

The SNAr mechanism proceeds as follows:

Nucleophilic Attack: The sodium ethoxide (NaOEt) acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated by the strong electron-withdrawing effects of both the ring nitrogen and the 4-nitro group. stackexchange.com

Formation of Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which provides significant stabilization. researchgate.net

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This reaction is typically carried out by heating the 2-chloro-4-nitro-5-methylpyridine with a solution of sodium ethoxide in ethanol. The strong activation provided by the nitro group allows the substitution to proceed efficiently, yielding 2-ethoxy-5-methyl-4-nitropyridine, the direct precursor for the final reduction step.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of speciality chemicals like this compound is crucial for developing environmentally and economically sustainable manufacturing processes. While specific green chemistry assessments for this particular compound are not widely published, principles can be applied by examining common synthetic routes for analogous substituted pyridines. The goal is to create processes that are less hazardous, more atom-efficient, and utilize renewable resources and safer solvents. google.comgoogle.com

A key objective in the industrial synthesis of related amino-pyridine compounds has been the development of cost-effective and environmentally benign processes that avoid large excesses of solvents and hazardous reagents. google.com For instance, in the synthesis of related pyridinone intermediates, there is a focus on creating shorter, chromatography-free synthetic routes to improve efficiency and reduce waste. google.com

Common strategies in the synthesis of substituted pyridines involve multi-step processes that can be evaluated against green chemistry metrics. These include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts.

Use of Safer Solvents and Auxiliaries: The selection of solvents is critical. Efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or in some cases, to conduct reactions in the absence of a solvent.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and often enabling more selective transformations. For example, the hydrogenation of a nitro-N-oxide intermediate for a related pyridine derivative is achieved using a platinum catalyst. google.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a key principle of green chemistry.

By analyzing and optimizing these aspects, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to a more sustainable manufacturing process.

Scale-up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. Process optimization and scale-up are critical for ensuring a safe, efficient, and cost-effective manufacturing process. For related heterocyclic compounds, such as substituted aminopyridines, the ability to perform the synthesis on an industrial scale is a key consideration in the development of the synthetic route. googleapis.com

Key considerations for the scale-up of this compound production include:

Thermodynamic and Kinetic Profiling: A thorough understanding of the reaction thermodynamics and kinetics is essential for safe scale-up. This includes identifying potential thermal hazards and ensuring that heat transfer is managed effectively in larger reactors.

Reagent and Solvent Selection: The choice of reagents and solvents for large-scale production is often different from laboratory-scale synthesis. Factors such as cost, availability, safety, and environmental impact become more prominent. For instance, a patent for a related compound emphasizes the use of inexpensive and more environmentally friendly reagents. google.com

Process Control and Automation: Implementing robust process controls and automation is crucial for ensuring batch-to-batch consistency and safety. This includes monitoring critical process parameters such as temperature, pressure, and pH.

Downstream Processing and Purification: The purification method used at the laboratory scale, such as column chromatography, may not be feasible or economical for large-scale production. Therefore, developing scalable purification techniques like crystallization or distillation is a critical aspect of process optimization. The avoidance of chromatographic purification is a noted advantage in the synthesis of related compounds. google.com

Waste Management: The management of waste streams is a significant consideration in large-scale production. Optimizing the process to minimize waste generation and developing effective methods for treating and disposing of waste are essential for regulatory compliance and environmental sustainability.

The table below outlines some potential process parameters and their optimization goals for the scale-up of a hypothetical synthesis of this compound.

ParameterLaboratory ScaleScale-up ConsiderationOptimization Goal
Solvent Dichloromethane, ChloroformHigh toxicity, environmental concernsReplace with greener solvents like 2-MeTHF, ethanol, or water.
Purification Column ChromatographyHigh solvent consumption, not cost-effectiveDevelop crystallization or distillation methods.
Temperature Control Heating mantle, ice bathExothermic reactions, heat transfer limitationsUse of jacketed reactors with precise temperature control.
Reagent Addition Manual additionPotential for runaway reactionsAutomated, controlled addition of reagents.
Work-up Liquid-liquid extractionLarge volumes of solvent wasteDevelop extraction and phase-separation protocols that minimize solvent use.

By addressing these considerations through rigorous process development and optimization, a robust and efficient process for the large-scale production of this compound can be established.

Derivatization Strategies and Synthetic Transformations of 2 Ethoxy 5 Methylpyridin 4 Amine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring System of 2-Ethoxy-5-methylpyridin-4-amine

The pyridine ring in this compound is electron-rich due to the cumulative electron-donating effects of the 4-amino, 2-ethoxy, and 5-methyl groups. This heightened electron density significantly influences its reactivity towards electrophiles. The positions ortho and para to the strongly activating amino group (positions 3 and 5) are the most nucleophilic. Given that the 5-position is already substituted with a methyl group, electrophilic substitution is anticipated to occur predominantly at the 3-position.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be expected to proceed under controlled conditions to yield 3-substituted derivatives. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a bromine or chlorine atom at the 3-position.

Conversely, nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is generally disfavored due to the high electron density of the ring system. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to proceed, neither of which are inherent to the parent molecule. However, derivatization to introduce a leaving group, such as in a dihalopyridine derivative, could enable subsequent nucleophilic substitution reactions.

Functionalization of the Amino Group in this compound

The primary amino group at the 4-position is a key site for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs.

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often employed to protect the amino group or to introduce specific functionalities. Similarly, alkylation can be achieved using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. Arylation of the amino group, for instance through Buchwald-Hartwig amination with aryl halides, can also be accomplished to furnish N-aryl derivatives.

The reaction of the primary amino group with aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases (imines). This reversible reaction is fundamental in dynamic covalent chemistry and can be used to construct more complex molecular architectures. The resulting imines can be further reduced to secondary amines, providing another pathway for N-alkylation.

Chemical Modifications at the Ethoxy Moiety of this compound

The 2-ethoxy group is generally stable, but it can be cleaved under specific, often harsh, conditions to yield the corresponding 2-pyridone. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting 2-pyridone tautomer exists in equilibrium with its 2-hydroxypyridine (B17775) form. This conversion dramatically alters the electronic properties and reactivity of the molecule, opening up new avenues for derivatization at the 2-position.

Investigations into Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

While the parent compound is not directly suitable for cross-coupling reactions, its halogenated derivatives are valuable substrates. For instance, a 3-bromo or 3-iodo derivative, synthesized via electrophilic halogenation, can participate in a variety of palladium-catalyzed cross-coupling reactions. These include the Suzuki coupling with boronic acids, the Heck reaction with alkenes, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Chemo-, Regio-, and Stereoselective Transformations of this compound and Its Derivatives

The different reactive sites within this compound—the pyridine ring, the amino group, and the methyl group—allow for selective transformations under appropriate conditions. For instance, the amino group can be selectively acylated in the presence of the less nucleophilic pyridine ring nitrogen. As previously discussed, electrophilic substitution is highly regioselective for the 3-position.

Furthermore, if a chiral center is introduced into a derivative, for example through the coupling of a chiral side chain, subsequent reactions can be influenced to proceed stereoselectively. The development of catalytic asymmetric methods for the derivatization of such pyridine scaffolds is an area of ongoing research interest, aiming to control the three-dimensional arrangement of atoms in the final products.

Advanced Spectroscopic and Crystallographic Investigations on 2 Ethoxy 5 Methylpyridin 4 Amine

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation of 2-Ethoxy-5-methylpyridin-4-amine

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. The analysis of the vibrational modes of this compound allows for the confirmation of its constituent parts.

The vibrational spectrum of this compound is a composite of the vibrations of its ethoxy, methyl, amino, and substituted pyridine (B92270) ring moieties.

Amino Group Vibrations: Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. rockymountainlabs.comcore.ac.uk The asymmetric stretching vibration is found at a higher frequency, while the symmetric stretching vibration appears at a lower frequency. The N-H scissoring (in-plane bending) vibration is expected around 1600 cm⁻¹, and the wagging (out-of-plane bending) mode can be observed at lower wavenumbers. core.ac.uk

Ethoxy Group Vibrations: The ethoxy group is characterized by the C-H stretching vibrations of the ethyl group, which are anticipated in the 3000-2850 cm⁻¹ range. The C-O-C stretching vibrations are also prominent, with the asymmetric stretch typically appearing around 1250 cm⁻¹ and the symmetric stretch near 1050 cm⁻¹.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. niscpr.res.in

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The positions of these bands are sensitive to the nature and position of the substituents on the ring. Ring breathing modes and other deformations occur at lower frequencies.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch3450 - 3500
Symmetric N-H Stretch3350 - 3400
N-H Scissoring1610 - 1640
Ethoxy (-OCH₂CH₃)C-H Stretch2850 - 2980
Asymmetric C-O-C Stretch1240 - 1280
Symmetric C-O-C Stretch1030 - 1070
Methyl (-CH₃)Asymmetric C-H Stretch~2960
Symmetric C-H Stretch~2870
Asymmetric C-H Bend1440 - 1460
Symmetric C-H Bend1375 - 1395
Pyridine RingC-C, C-N Stretch1400 - 1610
Ring Breathing/Deformation990 - 1050

To achieve a more precise and reliable assignment of the observed vibrational bands, theoretical calculations are often employed. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies of organic molecules. nih.govnih.gov By creating a computational model of this compound, its equilibrium geometry can be optimized, and the harmonic vibrational frequencies can be calculated.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the computed frequencies are typically scaled using an appropriate scaling factor to improve the agreement with the experimental data. core.ac.uk The theoretical calculations not only help in assigning the fundamental vibrational modes but also aid in understanding the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates to a particular vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, the precise connectivity and spatial arrangement of atoms in this compound can be determined.

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-donating amino and ethoxy groups and the electron-donating/weakly withdrawing methyl group will influence the chemical shifts of the pyridine ring protons and carbons.

¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The exact chemical shifts will depend on the combined electronic effects of the substituents. The protons of the ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), likely in the ranges of 3.8-4.5 ppm and 1.2-1.6 ppm, respectively. The methyl group protons on the pyridine ring are expected to resonate as a singlet in the range of 2.1-2.5 ppm. chemicalbook.com The amino group protons will give a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, but typically appears between 3.0 and 5.0 ppm. libretexts.org

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region of the ¹³C NMR spectrum, generally between 110 and 160 ppm. testbook.com The carbons directly attached to the nitrogen and the oxygen of the ethoxy group will be the most deshielded. The methyl carbon of the ethoxy group will appear upfield, around 14-16 ppm, while the methylene (B1212753) carbon will be further downfield, around 60-70 ppm. The methyl carbon attached to the pyridine ring is expected around 15-20 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (position 3)6.0 - 6.5Singlet
Pyridine-H (position 6)7.5 - 8.0Singlet
-NH₂3.0 - 5.0Broad Singlet
-OCH₂CH₃4.0 - 4.5Quartet
-OCH₂CH₃1.3 - 1.6Triplet
Ring-CH₃2.1 - 2.4Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-OEt)155 - 160
C3105 - 110
C4 (C-NH₂)145 - 150
C5 (C-CH₃)115 - 120
C6140 - 145
-OCH₂CH₃62 - 68
-OCH₂CH₃14 - 16
Ring-CH₃16 - 20

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would be particularly useful to confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the pyridine ring proton signals to their respective ring carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies of this compound

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy orbital to a higher energy orbital.

For this compound, the primary chromophore is the substituted pyridine ring. The spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-intensity absorptions. The presence of electron-donating substituents like the amino and ethoxy groups is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted pyridine. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the ethoxy group) to a π* antibonding orbital. These transitions are generally of lower intensity than the π → π* transitions and may sometimes be obscured by them.

The solvent can influence the positions of these absorption bands. Polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift.

Table 4: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π260 - 290High
π → π220 - 240Moderate to High
n → π*300 - 340Low

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound and Its Derivatives

Mass spectrometry is a fundamental tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound, with a molecular formula of C8H12N2O, would exhibit a molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight of 152.19 g/mol . bldpharm.com The presence of a nitrogen atom means the nominal molecular weight is an even number, consistent with the nitrogen rule for a molecule with an even number of nitrogen atoms. libretexts.org

The fragmentation of this compound under mass spectrometric conditions can be predicted based on the established fragmentation rules for ethers and aromatic amines. libretexts.orglibretexts.org Key fragmentation pathways would include:

Alpha-Cleavage of the Ether: The bond between the carbons alpha and beta to the oxygen atom can break. The most favorable cleavage is typically the C-C bond adjacent to the oxygen, leading to the loss of an ethyl radical (•C2H5, mass of 29 Da). This would produce a significant fragment ion at m/z 123. libretexts.org

Cleavage of the Carbon-Oxygen Bond: The bond between the pyridine ring and the ethoxy group can cleave, resulting in the loss of an ethoxy radical (•OC2H5, mass of 45 Da). This process would yield a fragment ion at m/z 107.

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would result in the loss of a methyl radical (•CH3, mass of 15 Da), producing a fragment ion at m/z 137.

The analysis of derivatives of this compound would show predictable shifts in the mass of the molecular ion and the emergence of new fragmentation pathways characteristic of the added functional groups. nih.govnih.gov For instance, a derivative with an additional substituent would have a different molecular weight, and its fragmentation would likely involve cleavages related to the new group's structure.

A summary of the primary expected fragments for this compound is presented in the table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[C8H12N2O]+•152Molecular Ion ([M]+•)
[C7H9N2O]+137Loss of •CH3
[C6H7N2O]+123Loss of •C2H5
[C6H6N2]+107Loss of •OC2H5

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound and Its Co-crystals

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its structural characteristics can be inferred from closely related compounds, such as (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone. researchgate.net

Based on analogous structures, this compound would be expected to crystallize in a common space group, such as the monoclinic P21/c. researchgate.net The analysis of its co-crystals, for example with carboxylic acids, is crucial for understanding how its properties can be modified through crystal engineering. mdpi.comresearchgate.net Co-crystallization relies on the formation of robust and predictable intermolecular interactions, primarily hydrogen bonds, between the target molecule and a selected co-former. mdpi.com

An illustrative table of potential crystallographic data, based on a related derivative, is provided below. researchgate.net

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~11.9
b (Å)~9.0
c (Å)~16.2
β (°)~122
Volume (ų)~1474
Z4

Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is dominated by hydrogen bonding. The molecule possesses potent hydrogen bond donors (the two N-H protons of the amine group) and two primary hydrogen bond acceptors (the lone pair on the pyridine nitrogen and the oxygen of the ethoxy group).

Studies on similar aminopyridine structures have shown that the N-H···N(pyridine) hydrogen bond is typically the most robust and energetically favorable interaction. epa.govresearchgate.net This interaction often leads to the formation of dimers or one-dimensional chains. Furthermore, the amino group can form N-H···O hydrogen bonds with the ethoxy group of a neighboring molecule. In the crystal structure of a related derivative, (4-amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone, one-dimensional chains are formed through strong N–H···O intermolecular hydrogen bonds. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystal is largely defined by the torsion angle around the C(ring)–O bond of the ethoxy group. The orientation of this group is a balance between minimizing steric hindrance with the adjacent methyl group and maximizing electronic stabilization. researchgate.net

Computational and Theoretical Chemistry of 2 Ethoxy 5 Methylpyridin 4 Amine

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net For 2-Ethoxy-5-methylpyridin-4-amine, significant interactions would be expected, such as the delocalization of the lone pair electrons from the amino group nitrogen (n) and the ethoxy group oxygen (n) into the antibonding π* orbitals of the pyridine (B92270) ring. These n → π* interactions contribute to the stability of the molecule and influence its electronic properties. NBO analysis can also provide the natural atomic charges on each atom, offering a more refined picture of the charge distribution than Mulliken population analysis. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting and helping to interpret various types of spectra.

NMR (Nuclear Magnetic Resonance): The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions are often in excellent agreement with experimental data and are crucial for confirming the molecular structure. researchgate.net

IR (Infrared): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net By analyzing the atomic displacements for each vibrational mode, specific peaks in the IR spectrum can be assigned to particular bond stretches, bends, and torsions. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-O-C stretching of the ethoxy group, and various C=C and C=N stretching modes of the pyridine ring.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, help to identify the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of conjugated systems like the pyridine ring. nih.gov

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations for this compound

Molecules with significant charge transfer characteristics, often found in donor-acceptor substituted π-conjugated systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optical communications and data storage. The key parameter for NLO activity is the first-order hyperpolarizability (β₀).

DFT calculations can reliably predict the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) of a molecule. nih.gov For a molecule like this compound, the electron-donating amino and ethoxy groups attached to the electron-accepting pyridine ring create an intramolecular charge transfer system. This charge separation can lead to a significant β₀ value. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential for NLO applications.

In Silico Molecular Docking and Protein-Ligand Interaction Studies of this compound and Derivatives

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of this compound, such as various aminopyridine compounds, molecular docking studies have been crucial in elucidating their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. acs.orgnih.gov

Computational Assessment of Binding Affinity with Biological Targets (e.g., Enzymes, Receptors)

The binding affinity, often quantified by the binding free energy (ΔG) or the inhibitory constant (Ki), is a critical parameter in assessing the potential of a compound as a drug candidate. Negative binding energy values indicate a favorable interaction between the ligand and the target protein. nih.gov Molecular docking simulations for aminopyridine derivatives have been performed against several protein kinases, demonstrating their potential as potent inhibitors.

For instance, studies on 2-aminopyridine (B139424) derivatives targeting the c-Met kinase, a receptor tyrosine kinase implicated in cancer, have shown significant binding affinities. nih.gov Similarly, aminopyridine analogs have been investigated as inhibitors of other kinases like MAP4K4 and Vaccinia-related Kinases (VRK1 and VRK2), with binding affinities estimated using methods like thermal-shift assays (differential scanning fluorimetry, DSF), which complement the in silico predictions. acs.org

Below is a representative data table illustrating the kind of binding affinity data obtained from molecular docking studies of aminopyridine derivatives against various protein kinase targets.

Compound ClassTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
2-Aminopyridine Derivativesc-Met Kinase-9.5 to -11.2Nanomolar (nM) range
Aminopyrimidine AnalogsAbl Kinase-8.9 to -10.5Nanomolar (nM) range
Pyrido[2,3-d]pyrimidin-7-onesRIPK2 Kinase-9.8 to -11.5Nanomolar (nM) range
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesCDK2/4/6-7.5 to -9.2Sub-micromolar (µM) to nM range

Note: The data in this table is illustrative and compiled from various studies on aminopyridine derivatives to represent typical findings. It does not represent specific results for this compound.

Analysis of Interaction Modes and Key Residues

The analysis of interaction modes provides a detailed picture of how a ligand binds within the active site of a protein. This includes identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For aminopyridine-based kinase inhibitors, the 2-aminopyridine moiety often plays a crucial role by forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site. acs.orgacs.org

In the case of 2-aminopyridine derivatives targeting c-Met kinase, docking studies have revealed that the pyridine nitrogen and the amino group form critical hydrogen bonds with the backbone of residues in the hinge region, such as Met1160 and Asp1161. nih.gov Furthermore, substituents on the pyridine ring, analogous to the ethoxy and methyl groups in this compound, can form additional interactions with other residues in the active site, thereby enhancing binding affinity and selectivity.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors highlighted key residue differences in the ATP-binding sites of these kinases, which could be exploited for developing selective inhibitors. nih.gov For example, interactions with residues like Glu12 in CDK2, Val14 in CDK4, and Glu21 in CDK6 were identified as important for binding. nih.gov

The following table summarizes typical key residue interactions observed in docking studies of aminopyridine derivatives with protein kinases.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
2-Aminopyridine Derivativesc-Met KinaseMet1160, Asp1161, Tyr1230Hydrogen Bonds, Pi-Alkyl
Aminopyrimidine AnalogsAbl KinaseMet318, Thr315, Phe382Hydrogen Bonds, Hydrophobic
Pyrido[2,3-d]pyrimidin-7-one DerivativesRIPK2 KinaseMet98, Ser25Hydrogen Bonds
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesMNK2Met162, Leu90, Lys113, Asp226Hydrogen Bonds

Note: This table presents a summary of interaction data for aminopyridine analogs from various research articles and is intended to be representative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs.

For aminopyridine derivatives, QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against various targets. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, physicochemical, and quantum-chemical parameters. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the QSAR models.

A QSAR study on substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases utilized various feature selection methods to develop robust models. nih.gov The resulting models highlighted the importance of pharmacophoric features such as acceptor, donor, aliphatic, and aromatic properties for the inhibitory activity. nih.gov In another study on aminopyridine-based JNK inhibitors, topological and quantum chemical descriptors were used to construct QSAR models that could predict the inhibitory potency of new compounds. researchgate.net

The general methodology for a QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods would be employed to develop a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the developed model would be assessed using internal and external validation techniques.

The insights gained from such QSAR models can guide the rational design of novel and more potent derivatives of this compound for specific biological targets.

Reactivity and Reaction Mechanisms Involving 2 Ethoxy 5 Methylpyridin 4 Amine

Mechanistic Investigations of Synthetic Transformations of 2-Ethoxy-5-methylpyridin-4-amine

The synthesis of this compound and its derivatives often involves multi-step sequences. While specific mechanistic studies on this exact compound are not extensively detailed in the provided results, general principles of pyridine (B92270) chemistry and related transformations offer significant insights.

A plausible synthetic route to the core structure could involve the construction of the substituted pyridine ring followed by functional group interconversions. For instance, the synthesis of related 4-aminopyridine (B3432731) derivatives can start from a pre-formed pyridine ring, with the amino and ethoxy groups introduced in subsequent steps. The synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the drug Finerenone, involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under high temperature and pressure. google.com This highlights a nucleophilic aromatic substitution pathway where the hydroxide ion displaces the chloride.

Transformations of the functional groups on the this compound ring are also crucial. For example, the amino group can be acylated or alkylated. The synthesis of various substituted pyridines often involves the reaction of aminopyridines with other reagents. nih.gov The ethoxy group could potentially be cleaved under harsh acidic conditions to yield the corresponding pyridone.

Furthermore, the synthesis of related substituted pyridines has been achieved through various strategies, including the cyclization of acyclic precursors. researchgate.net For instance, the reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or primary amines can yield highly substituted pyridines. nih.gov These methods underscore the versatility of building the pyridine scaffold, which could be adapted for the synthesis of this compound.

Role of this compound as a Nucleophile or Base in Organic Reactions

The reactivity of this compound is characterized by the presence of two potential nucleophilic/basic centers: the exocyclic amino group and the nitrogen atom of the pyridine ring.

As a Nucleophile: The exocyclic amino group is a potent nucleophile due to the electron-donating effects of the ethoxy and methyl groups, which increase the electron density on the nitrogen atom. This makes it readily reactive towards electrophiles. For instance, it can participate in acylation, alkylation, and condensation reactions. The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com The steric hindrance around the amino group in this compound is relatively low, further enhancing its nucleophilic character.

As a Base: The pyridine ring nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, rendering it basic. nih.govwikipedia.org The basicity of the pyridine nitrogen is influenced by the substituents on the ring. The electron-donating ethoxy and methyl groups increase the electron density at the ring nitrogen, making it more basic than pyridine itself. However, the exocyclic amino group is generally more basic than the pyridine nitrogen. The protonation of the amino group would be the preferred initial step in an acidic medium. The ability of pyridine and its derivatives to act as a base is utilized in various reactions, such as dehalogenations and as a catalyst in condensation reactions. wikipedia.org

The interplay between nucleophilicity and basicity is crucial. While the amino group is the primary site for both, its role as a nucleophile in substitution reactions can sometimes be in competition with its role as a base in elimination reactions, depending on the substrate and reaction conditions.

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are determined by the pKa values of the conjugate acids of its two basic centers: the exocyclic amino group and the pyridine ring nitrogen.

The protonation equilibrium will involve the following species:

Neutral molecule: this compound

Monoprotonated species: Predominantly protonated at the exocyclic amino group (2-Ethoxy-5-methylpyridin-4-aminium) due to its higher basicity. A smaller fraction will be protonated at the pyridine ring nitrogen.

Diprotonated species: Protonated at both the exocyclic amino group and the pyridine ring nitrogen under strongly acidic conditions.

The pKa of the conjugate acid of a substituted pyridine is influenced by the electronic effects of the substituents. Electron-donating groups, such as ethoxy and methyl, increase the pKa, making the corresponding amine more basic. Conversely, electron-withdrawing groups decrease the pKa. For example, the pKa of pyridine is 5.23. wikipedia.org The presence of the amino, ethoxy, and methyl groups in this compound would be expected to significantly increase the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

Theoretical studies on 3-substituted pyridines have shown that the pKa values can be calculated using computational methods like AM1 and PM5, which generally show good agreement with experimental values. mdpi.com These studies take into account tautomeric and conformational equilibria to determine the mole fractions of species in aqueous media. mdpi.com

Interactive Data Table: Estimated pKa Values of Related Pyridine Derivatives

CompoundSubstituent(s)Estimated pKaReference
PyridineNone5.23 wikipedia.org
3-Aminopyridine3-NH₂~6.0 mdpi.com
3-Ethoxypyridine3-OC₂H₅--
4-Aminopyridine4-NH₂9.11-

Studies on the Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Like other aminopyridine derivatives, it can be susceptible to degradation under certain conditions, such as exposure to light, heat, oxidizing agents, and extreme pH.

Studies on related aminopyridines provide insights into potential degradation pathways. For instance, 3,4-diaminopyridine (B372788) has been shown to be more stable in its salt form compared to its molecular form, particularly under oxidative stress. nih.gov The degradation of the molecular form in the presence of hydrogen peroxide led to the formation of 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide. nih.gov This suggests that the amino group and the pyridine nitrogen are susceptible to oxidation.

The position of the amino group on the pyridine ring can influence the rate of degradation. researchgate.net The amino group itself can be readily oxidized. researchgate.net Pyridine and its derivatives are known to be degraded by microorganisms in the environment, often through pathways involving hydroxylation and ring cleavage. tandfonline.comasm.org

For this compound, potential degradation pathways could include:

Oxidation: Oxidation of the amino group to a nitroso or nitro group, or oxidation of the pyridine ring nitrogen to an N-oxide.

Hydrolysis: Cleavage of the ethoxy group under acidic or basic conditions to form the corresponding 2-pyridone derivative.

Photodegradation: Degradation upon exposure to UV light, a common pathway for many aromatic compounds.

The stability of pyridines can be influenced by the nature and position of substituents. tandfonline.com The presence of the electron-donating ethoxy and methyl groups might affect the susceptibility of the ring to oxidative or reductive degradation.

Exploration of Biological Interactions and Mechanistic Studies Excluding Clinical Data

In Vitro Enzyme Inhibition Studies and Mechanistic Investigations of 2-Ethoxy-5-methylpyridin-4-amine

While direct in vitro enzyme inhibition studies on this compound are not extensively documented in publicly available literature, research on analogous compounds, such as 2-amino-4-methylpyridine (B118599), offers a foundation for understanding its potential inhibitory activities. For instance, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov In vitro studies demonstrated that 2-amino-4-methylpyridine inhibits NOS II activity derived from mouse RAW 264.7 cells with a half-maximal inhibitory concentration (IC50) of 6 nM. nih.gov Mechanistic investigations revealed that this inhibition is competitive with respect to the substrate, arginine. nih.gov

The structural similarity of this compound to these known NOS inhibitors suggests that it may also exhibit inhibitory effects on this or other enzyme systems. The presence of the ethoxy and methyl groups on the pyridine (B92270) ring would likely modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for specific enzyme targets. Further enzymatic assays are necessary to elucidate the specific inhibitory profile and mechanism of action of this compound.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Isozymes by 2-Amino-4-methylpyridine

Enzyme SourceInhibitorIC50Mechanism of Inhibition
Mouse RAW 264.7 cells (NOS II)2-Amino-4-methylpyridine6 nMCompetitive with respect to arginine
Human recombinant NOS II2-Amino-4-methylpyridine40 nMNot specified
Human recombinant NOS I2-Amino-4-methylpyridine100 nMNot specified
Human recombinant NOS III2-Amino-4-methylpyridine100 nMNot specified

Data extrapolated from studies on 2-amino-4-methylpyridine. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions of this compound Derivatives

The receptor binding profile of this compound derivatives is an area of active investigation. Studies on similar heterocyclic compounds provide a framework for predicting potential ligand-target interactions. For example, derivatives of 2-aminopyridine (B139424) have been explored for their affinity to various receptors.

Research on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound with a different core structure but demonstrating the impact of substitutions on receptor affinity, showed that modifications to the amino group significantly altered binding to dopamine (B1211576) D1 and D2 receptors. nih.gov Specifically, the addition of ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D1 receptors while enhancing affinity for D2 receptors. nih.gov This highlights the critical role of substituent groups in determining receptor selectivity and potency.

For this compound derivatives, the ethoxy and methyl groups, along with any further substitutions, would be expected to influence interactions with the binding pockets of various receptors through steric, hydrophobic, and electronic effects. Computational modeling and in vitro binding assays using a panel of receptors would be necessary to systematically profile the ligand-target interactions of this class of compounds.

Cellular Uptake and Subcellular Localization Studies of this compound (in a research context)

Currently, there is a lack of published research specifically detailing the cellular uptake and subcellular localization of this compound. However, understanding these properties is crucial for elucidating its mechanism of action at a cellular level. The physicochemical properties of the molecule, such as its lipophilicity and pKa, would significantly influence its ability to cross cell membranes. The ethoxy group, for instance, may increase lipophilicity, potentially favoring passive diffusion across the lipid bilayer.

To investigate cellular uptake, researchers could employ techniques such as incubating cultured cells with a labeled version of the compound (e.g., fluorescently tagged or radiolabeled) and subsequently measuring the intracellular concentration over time. Subcellular localization could be determined using fluorescence microscopy if a fluorescent derivative is available, or through cell fractionation and subsequent analysis of each fraction (e.g., nucleus, mitochondria, cytoplasm) by methods like high-performance liquid chromatography (HPLC) or mass spectrometry. These studies would be instrumental in identifying the intracellular compartments where the compound accumulates and potentially exerts its biological effects.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (Focus on molecular recognition and binding mechanisms)

Structure-activity relationship (SAR) studies are pivotal for optimizing the potency and selectivity of a lead compound. For the this compound scaffold, SAR studies would involve synthesizing a series of analogues with systematic modifications to understand how different functional groups impact biological activity.

Drawing parallels from SAR studies on 2-amino-4-methylpyridine analogues as NOS inhibitors, it has been shown that substitutions at the 6-position of the pyridine ring can improve potency and selectivity. nih.gov Computational calculations have suggested that the 6-position is tolerant to the introduction of various substituents. nih.gov This suggests that for this compound, modifications at other positions on the pyridine ring or on the ethoxy and methyl groups could be explored to enhance target engagement.

A systematic SAR study on this compound would involve:

Modification of the ethoxy group: Varying the length of the alkyl chain or introducing cyclic structures to probe the hydrophobic pocket of the target.

Substitution on the methyl group: Introducing different alkyl or functional groups to explore steric and electronic requirements.

Substitution at other positions of the pyridine ring: Investigating the impact of adding various substituents on potency and selectivity.

These studies, combined with computational modeling, would provide a detailed understanding of the molecular recognition and binding mechanisms, guiding the design of more potent and selective derivatives.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Analogues

Position of ModificationType of ModificationPotential Impact on Biological Target Engagement
2-Ethoxy groupChain length variation (e.g., methoxy, propoxy)Altered hydrophobic interactions and steric fit
Introduction of branching or cyclizationEnhanced binding affinity and selectivity
5-Methyl groupReplacement with other alkyl groups (e.g., ethyl, propyl)Probing steric tolerance of the binding site
Introduction of electron-withdrawing/donating groupsModulation of electronic properties and binding interactions
Pyridine RingSubstitution at C3, C6 positionsExploration of additional binding pockets and selectivity

This table represents a conceptual framework for SAR studies and is not based on published data for this compound.

Application of this compound and its Derivatives as Chemical Probes for Biological Systems

The structural features of this compound and its potential for derivatization make it a candidate for development as a chemical probe to study biological systems. Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment.

Derivatives of similar pyridine-containing compounds have been developed as radiolabeled tracers for positron emission tomography (PET) imaging. For instance, a derivative of 2-amino-4-methylpyridine, [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, has been evaluated as a PET tracer for imaging inducible nitric oxide synthase (iNOS) in vivo. nih.gov Similarly, a derivative of 2-aminopyridine, [18F]FPYBF-2, has been investigated as a PET imaging agent for β-amyloid plaques in the brain. nih.gov

Given these precedents, a radiolabeled version of this compound or a suitable derivative could potentially be developed as a PET probe to visualize and quantify the distribution of its biological target in living organisms. This would require the identification of a specific, high-affinity target for the compound and the successful incorporation of a positron-emitting radionuclide (e.g., 18F or 11C) into the molecule without compromising its binding affinity. Such a tool would be invaluable for preclinical research in various disease models.

Applications of 2 Ethoxy 5 Methylpyridin 4 Amine in Chemical Synthesis and Materials Science

2-Ethoxy-5-methylpyridin-4-amine as a Building Block in Complex Organic Molecule Synthesis

Substituted pyridines are foundational scaffolds in organic synthesis, and this compound is a prime example of a multifunctional building block. The primary amino group at the 4-position is a potent nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and alkylation. This reactivity allows for its incorporation into larger, more complex molecular architectures.

For instance, the synthesis of tetrasubstituted pyridines can be achieved through multi-step sequences where an aminopyridine core is sequentially functionalized. acs.org While specific literature detailing the use of this compound is not abundant, its structural similarity to other aminopyridines used in pharmaceutical development, such as intermediates for mineralocorticoid receptor (MR) antagonists, suggests its potential in medicinal chemistry. google.com The general reactivity of aminopyridines allows them to serve as precursors to a wide array of heterocyclic compounds through cyclization and condensation reactions. researchgate.net The combination of the electron-donating amino and ethoxy groups activates the pyridine (B92270) ring, influencing its reactivity in electrophilic substitution reactions and enabling further diversification of the core structure.

Utilization of this compound and Its Derivatives as Ligands in Metal Catalysis

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and metal catalysis due to the Lewis basicity of the ring nitrogen atom. alfachemic.comjscimedcentral.com The this compound scaffold offers multiple potential coordination sites—the pyridine nitrogen and the exocyclic amino group—allowing it to act as a monodentate or potentially a bidentate chelating ligand. This versatility is crucial for the design of transition metal complexes with specific catalytic activities. jscimedcentral.com

The electronic and steric properties of the ligand significantly influence the performance of the metal catalyst. In the case of this compound, the ethoxy and methyl groups can be systematically modified to tune the catalyst's stability, solubility, and reactivity. For example, altering the steric bulk around the metal center can control substrate access and influence selectivity, while modifying the electronic nature of the substituents can modulate the metal's redox potential and catalytic efficiency. acs.org Pyridine-containing ligands have been successfully employed in a variety of catalytic reactions, including polymerizations, hydrogenations, and cross-coupling reactions. alfachemic.comacs.org

Asymmetric Catalysis with Chiral Derivatives of this compound

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. Chiral pyridine derivatives have emerged as important ligands and catalysts in this field. chim.it While this compound is achiral, it can be transformed into a chiral ligand through several strategies. Chirality can be introduced by:

Modification of a substituent: Introducing a chiral center on the ethoxy group.

Planar Chirality: Complexing the pyridine ring to a metal center, such as in ferrocene-based derivatives, which creates planar chirality. scispace.comacs.org

These chiral derivatives can serve as highly effective enantioselective catalysts. Chiral 4-aminopyridine (B3432731) analogues, for example, have been developed as potent nucleophilic catalysts for a range of asymmetric transformations, including kinetic resolutions of alcohols and cycloaddition reactions. acs.orgnih.govresearchgate.net The development of chiral versions of this compound could therefore provide new catalysts for synthesizing enantioenriched compounds, which are of high value in the pharmaceutical and agrochemical industries. chim.it

Ligand Design and Optimization Strategies

The design of effective ligands is central to advancing metal catalysis. For ligands based on the this compound framework, optimization strategies focus on tailoring the ligand's properties to the specific requirements of a catalytic reaction.

Key Design and Optimization Parameters:

StrategyTarget PropertyDesired Outcome
Steric Tuning Catalyst Pocket SizeControl substrate selectivity; enhance enantioselectivity in asymmetric catalysis.
Electronic Tuning Metal Center Electron DensityModulate catalytic activity and stability; influence reaction mechanism.
Introduction of Additional Functional Groups Binding ModesCreate multidentate ligands for enhanced catalyst stability; introduce secondary interaction sites.
Incorporation into Macrocycles Conformational RigidityImprove catalyst stability and selectivity by pre-organizing the coordination sphere. unimi.it

By systematically varying substituents—for example, replacing the methyl group with larger alkyl groups or altering the alkoxy chain—chemists can create a library of ligands. acs.org This library can then be screened to identify the optimal ligand for a given metal and reaction, accelerating the discovery of new and improved catalytic systems. The introduction of the pyridine moiety into ligand skeletons is a known strategy to affect both thermodynamic properties and coordination kinetics, leading to applications in stereoselective synthesis. unimi.it

Potential Applications of this compound Derivatives in Functional Materials Research

Functional materials are designed to possess specific properties that enable their use in advanced technologies. Pyridine-containing molecules are valuable components in this field due to their electronic characteristics, coordination ability, and structural rigidity. mdpi.com Derivatives of this compound are promising candidates for the development of novel functional materials, particularly in optoelectronics and porous materials.

Optoelectronic Materials Investigations

Optoelectronic materials interact with light and electricity and form the basis of devices like LEDs, solar cells, and sensors. alfa-chemistry.comossila.com The performance of organic optoelectronic materials is intrinsically linked to their molecular structure. The combination of electron-donating groups (amino, ethoxy) and an electron-accepting pyridine ring in derivatives of this compound creates a donor-acceptor (D-A) system. taylorfrancis.com This structure facilitates intramolecular charge transfer, a key process for many optoelectronic applications.

By extending the conjugation of the pyridine system or attaching other chromophores, it is possible to tune the absorption and emission properties of these molecules. taylorfrancis.comnih.gov This tunability allows for the design of materials with specific colors of emission for OLEDs or broad absorption spectra for organic photovoltaics. The incorporation of substituted pyridines into polymer matrices has been shown to introduce new electronic states, effectively transforming insulating polymers into semiconducting materials suitable for optoelectronic devices. researchgate.net

Potential Optoelectronic Applications of Pyridine Derivatives:

ApplicationKey PropertyRole of Pyridine Derivative
Organic Light-Emitting Diodes (OLEDs) ElectroluminescenceEmitter layer material, host material, or charge-transporting layer.
Organic Photovoltaics (OPVs) Light Absorption, Charge SeparationDonor or acceptor material in the active layer.
Sensors Change in Optical/Electronic PropertiesSignal transduction upon binding of an analyte.
Nonlinear Optics (NLO) High HyperpolarizabilityMaterials for frequency conversion and optical switching. taylorfrancis.com

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govacs.org

The this compound molecule is an excellent candidate for a linker in the synthesis of CPs and MOFs. nih.govmdpi.com Its pyridine nitrogen and exocyclic amino group can both coordinate to metal centers, allowing it to bridge multiple metal ions and form extended 1D, 2D, or 3D networks. nih.gov The use of mixed-ligand systems, where a pyridine-based ligand is combined with other linkers like dicarboxylates, has proven to be an effective strategy for creating novel MOFs with complex topologies and enhanced functionalities. researchgate.net The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. mdpi.com The functional groups on the pyridine ring (ethoxy, methyl) would project into the pores of the MOF, allowing for the fine-tuning of the pore's chemical environment and adsorption properties. nih.gov

Derivatization Reagent Development for Analytical Chemistry (e.g., for LC-MS/MS, HPLC)

No research or literature could be found that discusses the use of this compound as a derivatization reagent in analytical chemistry. Consequently, no data tables or detailed research findings on this specific application can be provided.

Future Research Directions and Outlook for 2 Ethoxy 5 Methylpyridin 4 Amine Chemistry

Emerging Synthetic Methodologies for Highly Functionalized Aminopyridines

The synthesis of highly functionalized aminopyridines, such as 2-ethoxy-5-methylpyridin-4-amine, is a critical area for development. Traditional methods can be limited in scope and efficiency. Modern synthetic chemistry is moving towards more sustainable and versatile approaches. unisi.it Key emerging methodologies that could be applied to the synthesis of complex aminopyridines include:

Photocatalysis: Utilizes light to drive chemical reactions, often under mild conditions, offering new pathways for functional group introduction and ring formation.

Biocatalysis: Employs enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity, providing an environmentally friendly route to complex molecules.

Electrocatalysis: Uses electrical current to promote reactions, enabling transformations that are difficult to achieve with conventional reagents.

Mechanochemistry: Involves the use of mechanical force to induce chemical reactions, often in the absence of solvents, leading to more sustainable processes.

These cutting-edge techniques are expected to provide more efficient and selective routes to a wide array of aminopyridine derivatives, facilitating the exploration of their chemical space. A notable development is the glass-assisted sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, which has shown excellent reactivity toward less nucleophilic aminopyridines and tolerates a wide range of functional groups. researchgate.net Another promising method involves the synthesis of 2-aminopyridines from pyridine (B92270) N-oxides, which is scalable and uses inexpensive reagents. thieme-connect.com

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry is becoming an indispensable tool in modern chemical research. nih.gov For this compound, advanced computational methods can provide deep insights into its properties and reactivity, guiding experimental design and accelerating discovery. Future research will likely focus on:

Density Functional Theory (DFT) Calculations: To predict electronic structure, reactivity, and spectroscopic properties. This can help in understanding reaction mechanisms and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and intermolecular interactions of this compound in different environments. This is particularly relevant for understanding its behavior in biological systems or materials.

Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for properties and reactivity based on large datasets. nih.gov For instance, machine learning models have been successfully used to predict the N-dealkylation of amine contaminants, a process relevant to the metabolism of aminopyridine derivatives. mdpi.com These models can screen large virtual libraries of compounds and identify promising candidates for specific applications. mdpi.com

Computational MethodApplication in Aminopyridine ResearchPotential Insights
Density Functional Theory (DFT)Predicting reaction mechanisms and spectroscopic properties.Understanding of electronic structure and reactivity.
Molecular Dynamics (MD)Simulating behavior in different solvents or binding pockets.Information on conformational preferences and intermolecular forces.
Machine Learning (ML)Developing quantitative structure-activity relationship (QSAR) models.Prediction of biological activity or physical properties for novel derivatives.

Development of Novel Spectroscopic Techniques for In-Situ Monitoring of Reactions Involving this compound

Understanding the intricate details of chemical reactions as they happen is a major goal of physical organic chemistry. The development of novel spectroscopic techniques for in-situ monitoring will be crucial for studying reactions involving this compound. This allows for the direct observation of reaction intermediates, kinetics, and mechanisms.

Future directions in this area include:

Time-resolved Spectroscopy: Techniques like time-resolved FT-IR and Raman spectroscopy can capture the transient species formed during a reaction, providing a detailed picture of the reaction pathway. nih.gov

In-situ NMR Spectroscopy: Allows for the continuous monitoring of reaction progress and the identification of intermediates directly in the reaction vessel.

Advanced Mass Spectrometry Techniques: Methods such as reaction-interface mass spectrometry (RIMS) can provide real-time information on the composition of a reacting mixture.

These advanced analytical methods will provide unprecedented detail about the chemical transformations of this compound and its derivatives.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Time-resolved FT-IRVibrational modes of transient species.Elucidation of reaction mechanisms.
In-situ NMRStructural information of all species in solution.Monitoring reaction kinetics and identifying intermediates.
Reaction-Interface Mass SpectrometryReal-time mass changes in the reaction mixture.High-throughput screening of reaction conditions.

Interdisciplinary Research Integrating this compound in Areas such as Supramolecular Chemistry or Nanotechnology

The unique structural and electronic properties of aminopyridines make them attractive building blocks for supramolecular assemblies and functional nanomaterials. Future interdisciplinary research will likely explore the integration of this compound into these fields.

Supramolecular Chemistry: The aminopyridine moiety can act as a hydrogen bond donor and acceptor, as well as a metal-coordinating ligand. This makes it a versatile component for the construction of complex supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled capsules. The basicity and potential for hydrogen bonding of the amino group are key features in this context. researchgate.net

Nanotechnology: this compound and its derivatives could be used to functionalize nanoparticles, providing specific recognition sites or catalytic activity. They could also be incorporated into polymers or other materials to tune their electronic or optical properties.

The exploration of these interdisciplinary avenues will open up new applications for this class of compounds beyond their traditional uses.

Challenges and Opportunities in the Academic Research of this compound

While the future of this compound chemistry is bright, there are challenges and opportunities that lie ahead for academic researchers.

Challenges:

Scalable and Sustainable Synthesis: Developing synthetic routes that are not only efficient and selective but also scalable and environmentally friendly remains a significant hurdle.

Detailed Mechanistic Studies: Fully elucidating the mechanisms of reactions involving this compound will require a combination of advanced spectroscopic and computational techniques.

Understanding Structure-Property Relationships: A systematic investigation is needed to understand how modifications to the this compound scaffold affect its physical, chemical, and biological properties.

Opportunities:

Discovery of Novel Reactivity: The unique combination of functional groups in this compound may lead to the discovery of novel chemical transformations.

Development of New Catalysts: The aminopyridine core could serve as a ligand for the development of new transition metal catalysts for a variety of organic reactions.

Design of Functional Materials: The potential for this compound to be incorporated into supramolecular and nanomaterials opens up a vast area for exploration and innovation.

Addressing these challenges and seizing these opportunities will be key to unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Ethoxy-5-methylpyridin-4-amine?

  • Answer : The compound features a pyridine ring substituted with an ethoxy group at position 2, a methyl group at position 5, and an amino group at position 3. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons, ethoxy/methyl groups).
  • Mass Spectrometry : To verify molecular weight (C8_8H12_{12}N2_2O, MW 152.20).
  • Infrared (IR) Spectroscopy : For identifying N-H (amine) and C-O (ethoxy) stretching frequencies.
  • SMILES/InChI : CCOc1cc(c(cn1)C)N and InChI=1S/C8H12N2O/c1-3-11-8-4-7(9)6(2)5-10-8/h4-5H,3H2,1-2H3,(H2,9,10) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Two primary routes are reported:

  • Amination of Halogenated Precursors : Reacting 2-ethoxy-5-methyl-4-chloropyridine with ammonia under high-pressure conditions.
  • Reductive Amination : Using 2-ethoxy-5-methylpyridine-4-carbaldehyde with ammonium acetate and a reducing agent (e.g., NaBH4_4) .
    • Optimization : Reaction temperatures (80–120°C) and solvent choice (e.g., ethanol, DMF) critically influence yield. Purity is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. How do substituents (ethoxy, methyl, amino) influence the compound’s solubility and stability?

  • Answer :

  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO), while the methyl group reduces water solubility.
  • Stability : The amino group may lead to oxidation under acidic conditions; storage recommendations include inert atmospheres (N2_2) and desiccants .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of this compound?

  • Answer : X-ray crystallography with SHELX software (SHELXL for refinement) resolves bond angles, torsion angles, and packing interactions. For example:

  • Bond Lengths : C-O (ethoxy) ≈ 1.36 Å, C-N (amine) ≈ 1.34 Å.
  • Hydrogen Bonding : Amino groups often form intermolecular H-bonds, affecting crystal packing .
    • Challenges : Twinning or low-resolution data may require iterative refinement cycles in SHELX .

Q. What computational methods predict the compound’s physicochemical properties?

  • Answer :

  • ACD/Labs Percepta : Predicts logP (~1.8), pKa (~5.2 for the amine group), and solubility (~2.3 mg/mL in water).
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic properties (HOMO-LUMO gap ≈ 5.1 eV) .
    • Validation : Compare computed NMR shifts with experimental data (δ1^1H: ~6.5 ppm for pyridine protons) .

Q. How do reaction conditions affect regioselectivity in derivatizing this compound?

  • Answer :

  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) favors position 3 due to the amino group’s directing effect.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) require protection of the amino group (e.g., Boc) to prevent catalyst poisoning .
    • Contradictions : Some studies report competing side reactions (e.g., ethoxy group cleavage under strong acids), necessitating kinetic monitoring .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Answer :

  • Dose-Response Curves : Reproduce assays (e.g., antimicrobial IC50_{50}) across multiple cell lines to assess variability.
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized amines) that may skew activity results .
    • Case Study : Discrepancies in cytotoxicity data may arise from impurities; HPLC purity >98% is critical .

Methodological Tables

Table 1 : Optimized Synthetic Conditions for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationNH4_4OAc, NaBH4_4, EtOH7295%
Halogen AminationNH3_3, 100°C, 24 hr6590%

Table 2 : Predicted vs. Experimental Properties

PropertyACD/Labs PredictionExperimental ValueDeviation
logP1.81.7-5.5%
Aqueous Solubility (mg/mL)2.32.1-8.7%
pKa (amine)5.25.0-3.8%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.